molecular formula C21H23N3O2 B593439 AB-Bica CAS No. 1969264-37-6

AB-Bica

Cat. No.: B593439
CAS No.: 1969264-37-6
M. Wt: 349.4 g/mol
InChI Key: KWZMKPNXFPNTEJ-IBGZPJMESA-N
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Description

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, commonly known as AB-BICA, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of tetrahydrocannabinol, the active component of cannabis. This compound is one of several new psychoactive substances identified in recent years, often found in illegal products .

Preparation Methods

The synthesis of AB-BICA involves several steps, typically starting with the preparation of the indole or indazole core. The synthetic route includes:

    Formation of the indole or indazole core: This is achieved through cyclization reactions.

    Introduction of the carboxamide group: This step involves the reaction of the core with an appropriate carboxylic acid derivative.

    Addition of the benzyl group: This is typically done through a substitution reaction.

    Final modifications:

Chemical Reactions Analysis

AB-BICA undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

AB-BICA has several scientific research applications:

Mechanism of Action

AB-BICA exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding mimics the effects of tetrahydrocannabinol, leading to altered perception, mood, and cognition. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating various physiological processes .

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZMKPNXFPNTEJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342270
Record name 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969264-37-6
Record name AB-BICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-BICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary metabolic pathways of AB-BICA in humans?

A1: Research using human liver microsomes indicates that this compound [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []

Q2: Why is understanding the metabolism of this compound important for biomonitoring studies?

A2: Identifying the specific metabolites of a substance like this compound is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of this compound. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []

Q3: Has this compound been detected as a new psychoactive substance?

A3: Yes, this compound, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.

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